molecular formula C31H52O3 B14267205 3-[4-(Docosyloxy)phenyl]prop-2-enoic acid CAS No. 184719-46-8

3-[4-(Docosyloxy)phenyl]prop-2-enoic acid

Cat. No.: B14267205
CAS No.: 184719-46-8
M. Wt: 472.7 g/mol
InChI Key: YUVRCYWDZQDWLU-UHFFFAOYSA-N
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Description

3-[4-(Docosyloxy)phenyl]prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoids This compound is characterized by the presence of a docosyloxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Docosyloxy)phenyl]prop-2-enoic acid typically involves the esterification of docosanol with 4-hydroxycinnamic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Docosyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-[4-(Docosyloxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Docosyloxy)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It also influences cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Octyloxy)phenyl]prop-2-enoic acid
  • 2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid
  • 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Uniqueness

3-[4-(Docosyloxy)phenyl]prop-2-enoic acid is unique due to the presence of the docosyloxy group, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

184719-46-8

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

3-(4-docosoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-30-25-22-29(23-26-30)24-27-31(32)33/h22-27H,2-21,28H2,1H3,(H,32,33)

InChI Key

YUVRCYWDZQDWLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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